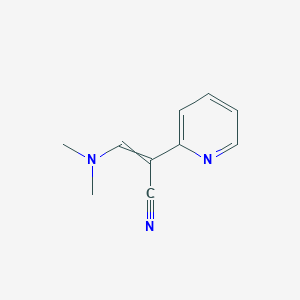

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile

Descripción

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative synthesized via the reaction of 2-(pyridin-2-yl)acetonitrile with dimethylformamide dimethyl acetal (DMF-DMA) in methanol under mild conditions (30°C, 24 h) . The compound is isolated as a dark red solid with a molecular weight of 174.0 g/mol (determined via ESI-MS) and an 83.2% yield. Its structure features a pyridine ring at position 2 and a dimethylamino group at position 3, contributing to its electronic and steric properties. This compound is primarily utilized as an intermediate in the synthesis of diaryl urea derivatives for pharmaceutical research .

Propiedades

IUPAC Name |

3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVNVYFIPYMSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225213 | |

| Record name | α-[(Dimethylamino)methylene]-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24403-32-5 | |

| Record name | α-[(Dimethylamino)methylene]-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24403-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(Dimethylamino)methylene]-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve this.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of materials with specific properties, such as luminescent materials.

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key acrylonitrile derivatives with structural similarities to 3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile, highlighting substituents, molecular weights, physical properties, and applications:

Key Findings from Comparative Studies

Electronic and Steric Effects

- Pyridine vs. Benzothiazole/Imidazole Substituents : The pyridin-2-yl group in the target compound provides a planar, electron-deficient aromatic system, whereas benzothiazole () and imidazo[4,5-b]pyridine () substituents introduce bulkier, fused heterocycles. These modifications enhance π-π stacking interactions in biological systems, as seen in tubulin polymerization inhibitors (e.g., compound 2g in ) .

- Dimethylamino Group: This electron-donating group improves solubility and modulates reactivity. Its presence in compound 23 () correlates with antioxidative activity, likely via radical scavenging .

Notes

Structural Versatility: Minor substituent changes (e.g., pyridin-2-yl → 4-methoxyphenyl) significantly alter physicochemical and biological properties.

Safety Precautions : Halogenated and sulfanyl derivatives (e.g., ) require rigorous safety protocols due to irritant properties .

Applications: The dimethylamino group’s electron-donating nature makes it valuable in designing intermediates for drug discovery (e.g., tubulin inhibitors, antivirals) .

Actividad Biológica

3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile is a compound of significant interest in biological research due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHN and a molecular weight of 173.22 g/mol. Its structure features a dimethylamino group attached to a pyridine ring, making it part of the acrylonitrile family. The structural representation can be summarized as follows:

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with growth inhibition concentrations (GI) reported in the low micromolar range. For instance, similar acrylonitrile derivatives have shown GI values between 0.38–7.91 μM against several tumor types, including leukemia and non-small cell lung cancer .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The specific mechanisms of action are still under investigation but may involve interference with cellular processes or direct cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with structurally similar compounds reveals that the presence of the dimethylamino group significantly enhances its reactivity and biological efficacy. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(pyridin-2-yl)acrylonitrile | CHN | Lacks dimethylamino group; used in metal ion detection |

| 4-Dimethylaminobenzaldehyde | CHN | Contains an aldehyde instead of acrylonitrile; used in dye synthesis |

| 3-Dimethylaminopropionitrile | CHN | Similar nitrile group; used in organic synthesis |

The unique combination of the dimethylamino group and the pyridine ring contributes to the compound's enhanced biological activity compared to others in its class.

Case Studies

Several studies have highlighted the potential applications of this compound in drug discovery:

- Antitumor Studies : A study demonstrated that derivatives similar to this compound exhibited significant growth inhibition against various cancer cell lines, suggesting that modifications at specific positions could yield even more potent agents .

- Antimicrobial Research : Investigations into its antimicrobial properties revealed promising results against resistant strains, indicating potential for development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.